molecular formula C17H21Cl2N7 B6232264 N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride CAS No. 2580210-82-6

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride

Cat. No.: B6232264
CAS No.: 2580210-82-6
M. Wt: 394.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride typically involves multiple steps:

    Formation of the quinazoline core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the quinazoline core.

    Final modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the piperazine or pyridine rings .

Scientific Research Applications

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride involves the inhibition of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that regulates various cellular processes, including cytoskeleton reorganization, cell motility, and survival. By inhibiting PAK4, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride is unique due to its specific inhibition of PAK4, which makes it a promising candidate for anticancer therapy. Its structure allows for various modifications, enabling the development of derivatives with enhanced biological activities .

Properties

CAS No.

2580210-82-6

Molecular Formula

C17H21Cl2N7

Molecular Weight

394.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.